molecular formula C35H58O B116763 all-E-Heptaprenol CAS No. 32304-16-8

all-E-Heptaprenol

Cat. No. B116763
CAS RN: 32304-16-8
M. Wt: 494.8 g/mol
InChI Key: GXDCABNKZQORKZ-YUIIPXGZSA-N
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Description

Synthesis Analysis

The synthesis of all-E-Heptaprenol involves the use of the nerol-derived sulfone as the key intermediate . The sulfone is prepared by the literature route and is converted in five additional steps to all-E-Heptaprenol . The use of Eu(hfc)(3) as an NMR shift reagent enabled confirmation of the structure and stereochemistry of all-E-Heptaprenol .


Molecular Structure Analysis

The molecular formula of all-E-Heptaprenol is C35H58O . Its molecular weight is 494.83 .


Physical And Chemical Properties Analysis

All-E-Heptaprenol is a liquid . It should be stored at -20° C .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z,Z,Z,Z,E,E,ω)-heptaprenol was described through a practical, multigram synthesis, using nerol-derived sulfone as a key intermediate. The synthesis enabled preparative access to key reagents for studying the biosynthesis of the bacterial cell envelope, indicating its relevance in microbiological research and potential applications in understanding cell envelope formation (Hesek et al., 2012).

Occurrence in Biological Systems

Polyprenols, including heptaprenol, were identified in several cultivated cyanobacteria. The presence of heptaprenol in unicellular and filamentous non-heterocystous cyanobacteria, but not in heterocystous species, indicates its role in the lipid composition of these organisms and suggests a potential precursor role in the formation of long-chain acyclic regular isoprenoid hydrocarbons (Bauersachs et al., 2010).

Controlled Cyclization of Acyclic Terpenoids

A general preparation method for all-(E)-polyprenols, including heptaprenol, was developed from readily available geranyl sulfone. This method facilitated controlled electrophilic cyclization at carbon-carbon double bonds remote from the flat and rigid benzenesulfonyl groups, indicating its significance in organic chemistry and potential applications in synthesizing complex terpenoid structures (Kuk et al., 2008).

Safety And Hazards

The safety data sheet for all-E-Heptaprenol suggests that it may cause skin irritation and serious eye damage . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to take precautionary measures against static discharge .

properties

IUPAC Name

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCABNKZQORKZ-YUIIPXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

all-E-Heptaprenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Radetich, EJ Corey - Journal of the American Chemical Society, 2002 - ACS Publications
… Finally, all-E heptaprenol was obtained from 7 and geranylgeranial dimethylacetal by a sequence completely parallel to that outlined in Scheme 1. These results confirm the generality, …
Number of citations: 33 pubs.acs.org
D Ueda, H Yamaga, M Murakami, Y Totsuka… - …, 2015 - Wiley Online Library
We performed functional analysis of recombinant enzymes and analysis of isoprenoid metabolites in Bacillus clausii to gain insights into the biosynthesis of rare terpenoid groups of …
YW Zhang, T Koyama, DM Marecak, GD Prestwich… - Biochemistry, 1998 - ACS Publications
Heptaprenyl diphosphate synthase of Bacillus subtilis, which participates in the biosynthesis of the side chain of menaquinone-7, is composed of two dissociable subunits, component I …
Number of citations: 48 pubs.acs.org
YW Zhang, XY Li, H Sugawara, T Koyama - Biochemistry, 1999 - ACS Publications
Heptaprenyl diphosphate synthase of Bacillus subtilis is composed of two dissociable heteromeric subunits, component I and component II. Component II has highly conserved regions …
Number of citations: 16 pubs.acs.org
K Okada, T Kainou, K Tanaka… - European journal of …, 1998 - Wiley Online Library
Decaprenyl diphosphate (decaprenyl‐PP) synthase catalyzes the consecutive condensation of isopentenyl diphosphate with allylic diphosphates to produce decaprenyl‐PP, which is …
Number of citations: 106 febs.onlinelibrary.wiley.com
A Koike-Takeshita, T Koyama, S Obata… - Journal of Biological …, 1995 - ASBMB
The genes encoding two dissociable components essential for Bacillus stearothermophilus heptaprenyl diphosphate synthase (all-trans-hexaprenyl-diphosphate:isopentenyl-…
Number of citations: 69 www.jbc.org
K Ishihara - From Biosynthesis to Total Synthesis: Strategies …, 2016 - Wiley Online Library
The use of biomimetic polycyclization with artificial cyclase is the most ideal chemical method for the synthesis of these polycyclic terpenoid. This chapter discusses the biosynthesis of …
Number of citations: 4 onlinelibrary.wiley.com
YW Zhang, T Koyama, K Ogura - Journal of Bacteriology, 1997 - Am Soc Microbiol
The two proteins (GerC1 and GerC3) encoded by the gerC locus of Bacillus subtilis, which has been shown to be involved in vegetative cell growth and spore germination, were …
Number of citations: 47 journals.asm.org

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